molecular formula C19H19Cl2N3O5S B297730 N-(3,4-dichlorophenyl)-N-(2-{2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydrazino}-2-oxoethyl)methanesulfonamide

N-(3,4-dichlorophenyl)-N-(2-{2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydrazino}-2-oxoethyl)methanesulfonamide

Cat. No. B297730
M. Wt: 472.3 g/mol
InChI Key: HJBSRGUDBGSNAP-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-N-(2-{2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydrazino}-2-oxoethyl)methanesulfonamide, commonly known as DCM, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. DCM is a sulfonamide derivative that has been synthesized using a variety of methods.

Mechanism of Action

The mechanism of action of DCM is not fully understood. However, it has been suggested that DCM may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. DCM may also inhibit the activity of enzymes involved in DNA synthesis and repair, leading to the inhibition of cell proliferation.
Biochemical and Physiological Effects:
DCM has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that DCM can inhibit the growth of cancer cells, including breast, lung, and prostate cancer cells. DCM has also been shown to have anti-inflammatory and antioxidant properties. In addition, DCM has been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using DCM in lab experiments is its potential as a starting material for the synthesis of other compounds. DCM has also been shown to have a range of biological activities, making it a useful tool in medicinal chemistry research. However, the complex synthesis method and potential safety hazards associated with DCM make it challenging to work with in the lab.

Future Directions

There are many potential future directions for research on DCM. One area of interest is the development of DCM-based anticancer agents. Researchers may also investigate the neuroprotective effects of DCM and its potential applications in the treatment of neurodegenerative diseases. In addition, the synthesis of novel DCM derivatives may lead to the development of new compounds with improved biological activities.
Conclusion:
In conclusion, DCM is a sulfonamide derivative that has been of great interest to the scientific community due to its potential applications in various fields. The synthesis of DCM is a complex process that requires careful attention to detail and safety precautions. DCM has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The mechanism of action of DCM is not fully understood, but it has been shown to have a range of biochemical and physiological effects. There are many potential future directions for research on DCM, making it an exciting area of study for scientists.

Synthesis Methods

DCM can be synthesized using various methods, including the reaction of 3,4-dichloroaniline with 2-amino-2-(2-hydroxyethyl)-1,3-propanediol in the presence of methanesulfonyl chloride. Another method involves the reaction of 3,4-dichloroaniline with 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid in the presence of thionyl chloride. The synthesis of DCM is a complex process that requires careful attention to detail and safety precautions.

Scientific Research Applications

DCM has been extensively studied for its potential applications in various fields. It has been used as a starting material for the synthesis of other compounds, such as sulfonamides and hydrazones. DCM has also been used as a ligand in the synthesis of metal complexes. In addition, DCM has been studied for its potential applications in medicinal chemistry, particularly in the development of anticancer agents.

properties

Product Name

N-(3,4-dichlorophenyl)-N-(2-{2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydrazino}-2-oxoethyl)methanesulfonamide

Molecular Formula

C19H19Cl2N3O5S

Molecular Weight

472.3 g/mol

IUPAC Name

2-(3,4-dichloro-N-methylsulfonylanilino)-N-[(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylideneamino]acetamide

InChI

InChI=1S/C19H19Cl2N3O5S/c1-12(13-3-6-17-18(9-13)29-8-7-28-17)22-23-19(25)11-24(30(2,26)27)14-4-5-15(20)16(21)10-14/h3-6,9-10H,7-8,11H2,1-2H3,(H,23,25)/b22-12+

InChI Key

HJBSRGUDBGSNAP-WSDLNYQXSA-N

Isomeric SMILES

C/C(=N\NC(=O)CN(C1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)C)/C2=CC3=C(C=C2)OCCO3

SMILES

CC(=NNC(=O)CN(C1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)C)C2=CC3=C(C=C2)OCCO3

Canonical SMILES

CC(=NNC(=O)CN(C1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)C)C2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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